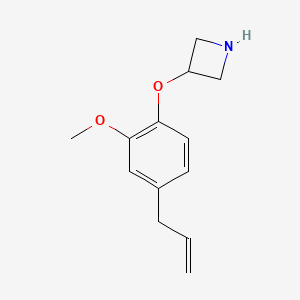

3-(4-Allyl-2-methoxyphenoxy)azetidine

CAS No.: 1219960-88-9

Cat. No.: VC3388834

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219960-88-9 |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 3-(2-methoxy-4-prop-2-enylphenoxy)azetidine |

| Standard InChI | InChI=1S/C13H17NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h3,5-7,11,14H,1,4,8-9H2,2H3 |

| Standard InChI Key | ATDWYPRWWHGARF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)CC=C)OC2CNC2 |

| Canonical SMILES | COC1=C(C=CC(=C1)CC=C)OC2CNC2 |

Introduction

Structural Characteristics and Classification

3-(4-Allyl-2-methoxyphenoxy)azetidine features a four-membered azetidine ring with a substituted phenoxy group at the 3-position. The compound contains three key structural elements: (1) the azetidine heterocycle, (2) a phenoxy linker, and (3) allyl and methoxy substituents on the phenyl ring. This molecular architecture makes it a unique chemical entity with potential for diverse applications.

Azetidine Core Structure

The azetidine moiety constitutes a four-membered nitrogen-containing heterocyclic ring, which is a structural motif found in various natural products and pharmaceuticals . The strained nature of this ring contributes to the compound's chemical reactivity and biological properties. Azetidine is characterized by its high ring strain, which makes it particularly interesting for medicinal chemistry applications due to its unique spatial arrangement and potential for selective binding to biological targets .

Substitution Pattern

The compound features a phenoxy group at the 3-position of the azetidine ring, creating a specific spatial arrangement that differentiates it from other azetidine derivatives. The phenyl ring bears two substituents: a methoxy group at the 2-position and an allyl group at the 4-position. This substitution pattern likely confers specific physical, chemical, and biological properties to the molecule.

Synthesis Methods

La(OTf)₃-Catalyzed Intramolecular Aminolysis

A promising synthetic route involves La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which has been demonstrated to afford azetidines in high yields . This methodology represents a significant advancement in azetidine synthesis and could potentially be adapted for the production of 3-(4-Allyl-2-methoxyphenoxy)azetidine.

The general reaction scheme involves:

-

Preparation of appropriate cis-3,4-epoxy amine precursors

-

Treatment with 5 mol% La(OTf)₃ in 1,2-dichloroethane under reflux conditions

Alternative Synthetic Routes

Traditional methods for azetidine synthesis include intramolecular SN2 reactions where a nitrogen atom attacks a carbon atom connected to a leaving group such as a halogen or mesylate . For the specific compound of interest, this might involve:

-

Preparation of an appropriately substituted phenol with allyl and methoxy groups

-

Etherification with a suitable azetidine precursor

-

Cyclization to form the final azetidine structure

Physical and Chemical Properties

Predicted Molecular Characteristics

Based on structural analysis and comparison with similar compounds like 3-(4-Methoxyphenoxy)azetidine hydrochloride , the following properties can be predicted:

| Property | Predicted Value/Characteristic |

|---|---|

| Appearance | Likely a crystalline solid |

| Molecular Weight | Approximately 233.3 g/mol (free base) |

| Solubility | Likely soluble in organic solvents (DCM, methanol, DMSO); limited water solubility |

| Stability | Moderately stable at room temperature; sensitive to strong acids and oxidizing agents |

| Functional Groups | Secondary amine (azetidine), ether linkages, alkene (allyl) |

Reactivity Profile

The compound likely exhibits reactivity characteristic of azetidines, including:

-

Nucleophilicity at the nitrogen center

-

Susceptibility to ring-opening under acidic conditions due to ring strain

-

Potential for functionalization at the allyl group through addition reactions

-

Possible coordination with Lewis acids through the nitrogen and oxygen atoms

Applications and Biological Significance

Structural Significance in Drug Design

The strained four-membered azetidine ring provides a rigid scaffold that can be utilized in medicinal chemistry for the development of compounds with precise spatial arrangements . This characteristic potentially makes 3-(4-Allyl-2-methoxyphenoxy)azetidine valuable in structure-activity relationship studies for drug discovery.

Related Compounds and Comparisons

Structural Analogs

Similar compounds such as 3-(4-Methoxyphenoxy)azetidine hydrochloride have been documented in chemical databases . These analogs likely share some physical and chemical properties with 3-(4-Allyl-2-methoxyphenoxy)azetidine, though the presence of the allyl group would introduce significant differences in reactivity and potentially in biological activity.

Structure-Activity Relationship Considerations

The specific substitution pattern of 3-(4-Allyl-2-methoxyphenoxy)azetidine may influence:

Future Research Directions

Synthetic Optimization

Future research could focus on developing efficient and scalable synthetic routes specifically for 3-(4-Allyl-2-methoxyphenoxy)azetidine. The La(OTf)₃-catalyzed approach described in the literature for similar azetidines could be adapted and optimized for this specific target .

Biological Evaluation

Comprehensive biological screening would be valuable to determine the potential therapeutic applications of this compound. Given the presence of the azetidine ring, which appears in various bioactive molecules, screening against different biological targets would be a logical next step.

Structural Modifications

Systematic modification of the compound's structure could yield valuable structure-activity relationship data. Potential modifications include:

-

Varying the position and nature of substituents on the phenyl ring

-

Exploring alternative heterocyclic cores beyond azetidine

-

Functionalizing the allyl group to introduce additional diversity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume